molecular formula C10H9N5S B5531741 7-Methyl-10-thia-3,4,5,6,8-pentaazatetracyclo[7.6.0.0^{2,6}.0^{11,15}]pentadeca-1(9),2,4,7,11(15)-pentaene

7-Methyl-10-thia-3,4,5,6,8-pentaazatetracyclo[7.6.0.0^{2,6}.0^{11,15}]pentadeca-1(9),2,4,7,11(15)-pentaene

Cat. No.: B5531741
M. Wt: 231.28 g/mol
InChI Key: JWPBYVZBGPEKJB-UHFFFAOYSA-N
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Description

“5-methyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e]tetrazolo[1,5-c]pyrimidine” is a chemical compound with the molecular formula C10H9N5S . It is a member of the pyrimidine class of compounds, which are aromatic heterocyclic organic compounds similar to pyridine and benzene .


Molecular Structure Analysis

The molecular structure of “5-methyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e]tetrazolo[1,5-c]pyrimidine” includes a cyclopenta ring fused with a thieno ring, which is further fused with a tetrazolo ring and a pyrimidine ring . This complex structure may contribute to its unique chemical properties.

Mechanism of Action

Target of Action

The primary target of 5-methyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e]tetrazolo[1,5-c]pyrimidine is Phosphodiesterase 10A (PDE10A) . PDE10A is a potential therapeutic target for the treatment of several neurodegenerative disorders .

Mode of Action

The compound interacts with PDE10A, a dual substrate enzyme that catalyzes the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) . The compound exhibits significant inhibitory activity against PDE10A . It is involved in three hydrogen bonds with ASN226, THR187, and ASP228, and two aromatic interactions with TYR78 and PHE283 .

Biochemical Pathways

The compound affects the cAMP and cGMP pathways, which are well characterized and evolutionarily conserved second messengers that regulate a multitude of cellular functions involved in neuronal signal transduction and synaptic transmission . The alterations in cyclic nucleotide availability contribute to changes in neuronal cell functions in the central nervous system (CNS), hence precipitating, maintaining, or triggering cognitive, motor, or psychiatric disturbances .

Result of Action

The inhibition of PDE10A by the compound leads to the potentiation of dopamine D1-receptor signaling in the direct pathway neurons and simultaneous potentiation of adenosine A2A receptor signaling and inhibition of dopamine D2-receptor signaling in the indirect pathway neurons . This results in changes in DARPP-32 phosphorylation, indicating the predominant effect of PDE10A inhibition in the indirect pathway neurons .

Properties

IUPAC Name

7-methyl-10-thia-3,4,5,6,8-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,4,7,11(15)-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5S/c1-5-11-10-8(9-12-13-14-15(5)9)6-3-2-4-7(6)16-10/h2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWPBYVZBGPEKJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C3=C(S2)CCC3)C4=NN=NN14
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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